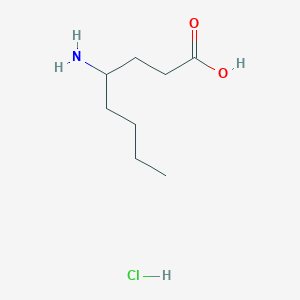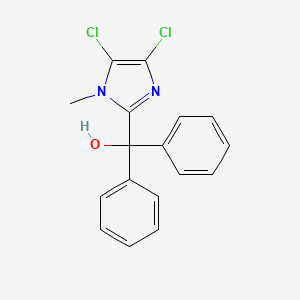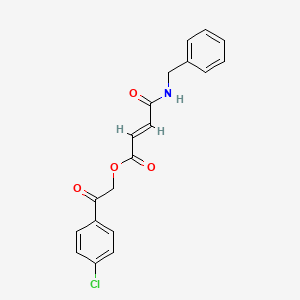
4-aminooctanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminooctanoic acid hydrochloride, also known as AOA, is a chemical compound that has been widely studied for its potential therapeutic applications. AOA is a derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
4-aminooctanoic acid hydrochloride has been shown to act as a GABA analog by binding to GABA receptors in the brain. This binding results in the inhibition of neuronal activity, which can have a calming effect on the brain. Additionally, 4-aminooctanoic acid hydrochloride has been shown to increase the production of GABA in the brain, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
4-aminooctanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its GABAergic activity, 4-aminooctanoic acid hydrochloride has been shown to have antioxidant properties and to modulate the activity of other neurotransmitters, such as dopamine and serotonin. 4-aminooctanoic acid hydrochloride has also been shown to have potential applications in the treatment of epilepsy, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-aminooctanoic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-aminooctanoic acid hydrochloride has been shown to have a high degree of selectivity for GABA receptors, which can make it a useful tool for studying the GABAergic system. However, one limitation of using 4-aminooctanoic acid hydrochloride in lab experiments is that it can be difficult to control its effects on other neurotransmitters, which can complicate the interpretation of results.
Direcciones Futuras
There are several promising directions for future research on 4-aminooctanoic acid hydrochloride. One area of research could focus on developing more selective 4-aminooctanoic acid hydrochloride analogs that target specific subtypes of GABA receptors. Additionally, further research could explore the potential therapeutic applications of 4-aminooctanoic acid hydrochloride for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research could also investigate the potential use of 4-aminooctanoic acid hydrochloride as a tool for studying the role of GABAergic signaling in normal brain function and disease states.
Métodos De Síntesis
The synthesis of 4-aminooctanoic acid hydrochloride involves the reaction of lysine with acrylonitrile, followed by the reduction of the resulting nitrile with hydrogen gas. This process results in the formation of 4-aminooctanoic acid hydrochloride hydrochloride, which is a white crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
4-aminooctanoic acid hydrochloride has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to act as a GABA analog. GABA is a neurotransmitter that plays a key role in regulating neuronal excitability, and drugs that act as GABA analogs have been shown to have therapeutic potential for a variety of neurological disorders.
Propiedades
IUPAC Name |
4-aminooctanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZJUOQIGREEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminooctanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)
![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)



![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
